molecular formula C9H14O2 B14646023 Cyclopropanecarboxylic acid, 2-(1-methylethenyl)-, ethyl ester, cis- CAS No. 52390-22-4

Cyclopropanecarboxylic acid, 2-(1-methylethenyl)-, ethyl ester, cis-

Cat. No.: B14646023
CAS No.: 52390-22-4
M. Wt: 154.21 g/mol
InChI Key: OOTVSJUHYHMQIM-HTQZYQBOSA-N
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Description

Cyclopropanecarboxylic acid, 2-(1-methylethenyl)-, ethyl ester, cis- is an organic compound with the molecular formula C10H16O2. This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2-(1-methylethenyl)-, ethyl ester, cis- typically involves the reaction of cyclopropanecarboxylic acid with an appropriate alcohol, such as ethanol, in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The use of high-pressure and high-temperature conditions can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-(1-methylethenyl)-, ethyl ester, cis- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-(1-methylethenyl)-, ethyl ester, cis- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-(1-methylethenyl)-, ethyl ester, cis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarboxylic acid, 2-(1-methylethenyl)-, methyl ester, cis-
  • Cyclopropanecarboxylic acid, 2-(1-methylethenyl)-, 2-propenyl ester

Uniqueness

Cyclopropanecarboxylic acid, 2-(1-methylethenyl)-, ethyl ester, cis- is unique due to its specific ester functional group and the presence of a cyclopropane ring.

Properties

CAS No.

52390-22-4

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

ethyl (1R,2S)-2-prop-1-en-2-ylcyclopropane-1-carboxylate

InChI

InChI=1S/C9H14O2/c1-4-11-9(10)8-5-7(8)6(2)3/h7-8H,2,4-5H2,1,3H3/t7-,8-/m1/s1

InChI Key

OOTVSJUHYHMQIM-HTQZYQBOSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]1C(=C)C

Canonical SMILES

CCOC(=O)C1CC1C(=C)C

Origin of Product

United States

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